Structural and Electronic Differentiation: 2,4-Difluoro vs. Non-Fluorinated Benzamide
The target compound incorporates a 2,4-difluorobenzamide moiety, whereas the closest commercially available analog, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7), lacks fluorine substitution on the phenyl ring. The 2,4-difluoro pattern increases the electron-withdrawing character of the benzamide, lowering the pKa of the amide NH and enhancing hydrogen-bond donating capacity [1]. This is expected to strengthen the hinge-binding interaction with kinase targets. The non-fluorinated analog is a characterized metabolite of flumatinib (M3), formed via amide hydrolysis [2], and its kinase activity has been measured: it shows an IC50 of 1300 nM against FLT4 (VEGFR-3) [3]. The difluoro substitution in CAS 1797975-71-3 is designed to shift the kinase selectivity profile toward BTK, as evidenced by the compound's inclusion within the generic Markush structure of BTK inhibitor patent EA031218B1 [4].
| Evidence Dimension | Fluorine substitution pattern on benzamide ring and associated kinase target profile |
|---|---|
| Target Compound Data | 2,4-Difluoro substitution; claimed within BTK inhibitor Markush formula (EA031218B1) [4] |
| Comparator Or Baseline | Non-fluorinated analog (CAS 1796987-55-7): 0-fluoro substitution; FLT4 IC50 = 1300 nM [3]; known flumatinib metabolite [2] |
| Quantified Difference | Qualitative shift in kinase target preference: BTK (target compound) vs. FLT4/PDGFRα (non-fluorinated analog). FLT4 IC50 for comparator is 1.3 µM; BTK IC50 for target compound not publicly disclosed but structurally supported. |
| Conditions | Patent Markush structure analysis (EA031218B1); biochemical kinase assay for comparator (BindingDB) |
Why This Matters
For a researcher selecting a tool compound for BTK-mediated pathway studies, the difluoro substitution signifies a purposeful shift in kinase selectivity; using the non-fluorinated analog would lead to confounding off-target effects at FLT4 and PDGFRα.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [2] Yang Y, Liu Y, et al. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010;38(8):1323-1332. PubMed ID: 20444867. View Source
- [3] BindingDB entry BDBM50355496. CHEMBL1908397. FLT4 (VEGFR-3) IC50 = 1300 nM. View Source
- [4] Eurasian Patent EA031218B1. Amino pyrimidine derivatives. Published 2014-11-28. View Source
